Cinnamaldehyde thiosemicarbazone is a Schiff base, a class of organic compounds formed by the condensation reaction of an aldehyde or ketone with a primary amine. [, , ] CMTSC is derived from the reaction of cinnamaldehyde, an organic compound that gives cinnamon its flavor and odor, with thiosemicarbazide. [, , ] This compound has gained significant attention in scientific research due to its diverse biological activities, including antifungal, antibacterial, and anticancer properties. [, , , , , , ] CMTSC also exhibits potential as a corrosion inhibitor in industrial settings. [, ]
Cinnamaldehyde thiosemicarbazone is a synthetic compound derived from cinnamaldehyde, which is the primary component of cinnamon oil. Thiosemicarbazones are a class of compounds formed by the reaction of thiosemicarbazide with aldehydes or ketones. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Cinnamaldehyde is naturally found in the bark of cinnamon trees (Cinnamomum species), while thiosemicarbazide is a synthetic compound used in various chemical reactions. The combination of these two components leads to the formation of cinnamaldehyde thiosemicarbazone.
Cinnamaldehyde thiosemicarbazone can be classified as:
The synthesis of cinnamaldehyde thiosemicarbazone typically involves the following steps:
The reaction mechanism involves nucleophilic addition where the sulfur atom of thiosemicarbazide attacks the carbonyl carbon of cinnamaldehyde, leading to the formation of the thiosemicarbazone linkage.
Cinnamaldehyde thiosemicarbazone can participate in various chemical reactions:
The stability of cinnamaldehyde thiosemicarbazone can be influenced by pH and temperature, which may affect its reactivity in biological systems.
The biological activity of cinnamaldehyde thiosemicarbazone is believed to be mediated through several mechanisms:
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.
Cinnamaldehyde thiosemicarbazone has several potential applications:
CTSC's molecular architecture integrates three critical functional domains, each contributing distinct chemical and biological properties:
Tautomeric Equilibrium: CTSC exhibits thione-thiol tautomerism, influenced by solvent polarity and pH. X-ray crystallography and NMR studies confirm the thione form (C=S) predominates in solid states and protic solvents, while deprotonation or metal coordination can stabilize the thiolate (C-S⁻) configuration [2] [5].
Synthesis Methodology: CTSC is synthesized via acid-catalyzed (e.g., glacial acetic acid) reflux of equimolar cinnamaldehyde and thiosemicarbazide in methanol (3–6 hours, 80°C), yielding >85% pure product after recrystallization [1] [5].
Table 1: Synthesis Methods and Physicochemical Properties of CTSC
Parameter | Conditions/Value | Characterization Technique |
---|---|---|
Synthetic Yield | 77–97% | Gravimetric analysis |
Solvent System | Methanol/chloroform (1:1) | Recrystallization |
Melting Point | 139°C | Capillary method |
Characteristic IR Bands | 1580 cm⁻¹ (C=N), 1184 cm⁻¹ (C=S) | FT-IR (KBr pellet) |
¹H NMR (DMSO-d6) | δ 7.91 (N=CH), δ 11.59 (N-NH-C=S) | 400 MHz NMR |
Table 2: Tautomeric Forms of CTSC
Tautomer | Structure | Stabilizing Conditions | Key Spectral Evidence |
---|---|---|---|
Thione | (E)-Cinnamaldehyde-NH-C(S)-NH₂ | Solid state, protic solvents | IR: ν(C=S) at 1184 cm⁻¹; ¹³C NMR: δ 174.9 ppm |
Thiol | (E)-Cinnamaldehyde-N=C-SH-NH₂ | Basic media, metal binding | IR: ν(S-H) at 2570 cm⁻¹ (weak); UV shift |
Thiosemicarbazones emerged as pharmacophores in the 1940s with Domagk's seminal work on thiosemicarbazide derivatives exhibiting anti-tubercular activity. The field evolved through three key phases:
CTSC-specific research accelerated post-2010, driven by discoveries of its dual functionality: as a carbonic anhydrase II (CA-II) inhibitor surpassing acetazolamide (IC₅₀ = 10.3 µM vs. 46.6 µM) and as a corrosion inhibitor in acidic environments [1] [4].
Table 3: Key Milestones in Thiosemicarbazone and CTSC Development
Year Range | Development | Representative Compound | Impact |
---|---|---|---|
1946 | Domagk's anti-TB thiosemicarbazides | Conteben | First therapeutic application |
1990s | N-heterocyclic thiosemicarbazones | Triapine® | Entered clinical trials for cancer |
2010–2020 | Cinnamaldehyde hybrids | CTSC derivatives | Potent CA-II inhibitors (IC₅₀: 10.3 µM) |
2020–Present | Ru(II)-CTSC complexes | RuPCym-CTSC | DNA binding (Kb = 6.23 × 10⁷ M⁻¹) |
CAS No.: 112484-85-2
CAS No.: 10606-14-1